Yatein

Vue d'ensemble

Description

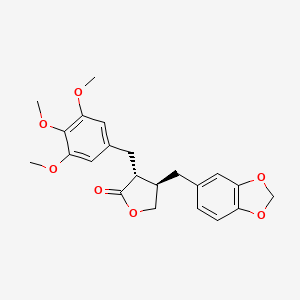

Yatein is a naturally occurring lignan, a type of phenylpropanoid dimer, found in various plant species. It is particularly notable for its presence in the leaves of Calocedrus formosana Florin, a softwood tree species. This compound has garnered significant attention due to its potential antitumor properties, especially against non-small-cell lung cancer cells .

Applications De Recherche Scientifique

Yatein has a wide range of scientific research applications, including:

Mécanisme D'action

Yatein exerts its effects primarily through the induction of apoptosis in cancer cells. It activates both intrinsic and extrinsic apoptotic pathways, leading to cell death. This compound also induces cell-cycle arrest at the G2/M phase and destabilizes microtubules, interfering with cell division . Additionally, this compound activates the ATM/Chk2 and ATR/Chk1 DNA repair pathways, contributing to its antitumor effects .

Similar Compounds:

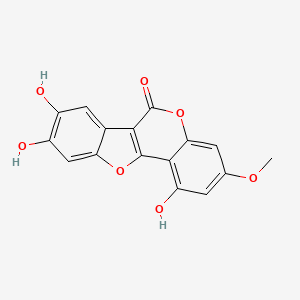

Podophyllotoxin: A lignan with a similar biosynthetic pathway and significant antitumor properties.

Deoxypodophyllotoxin: An intermediate in the biosynthesis of podophyllotoxin, derived from this compound.

Colchicine: Exhibits similar effects to this compound in terms of tubulin polymerization inhibition.

Uniqueness of this compound: this compound is unique due to its specific biosynthetic pathway and its ability to induce apoptosis through multiple pathways. Its role as a precursor to pharmacologically important compounds like podophyllotoxin further highlights its significance in both research and industry .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Yatein is involved in the biosynthesis of deoxypodophyllotoxin and podophyllotoxin . It is a substrate for the enzyme deoxypodophyllotoxin synthase (DPS), a Fe (II)- and 2-oxoglutarate-dependent dioxygenase (2-ODD) . The DPS enzyme catalyzes the cyclization of this compound to give deoxypodophyllotoxin .

Cellular Effects

This compound has been found to inhibit the growth of human lung adenocarcinoma A549 and CL1-5 cells by inducing intrinsic and extrinsic apoptotic pathways . It disrupts cell-cycle progression and microtubule dynamics .

Molecular Mechanism

This compound induces G2/M arrest in A549 and CL1-5 cells . It also destabilizes microtubules and interferes with microtubule dynamics in these cell lines .

Dosage Effects in Animal Models

In vivo studies using a xenograft mouse model have shown that this compound treatment alters cyclin B/Cdc2 complex expression and significantly inhibits tumor growth .

Metabolic Pathways

This compound is involved in the biosynthesis pathway from matairesinol to deoxypodophyllotoxin . This pathway involves several steps and intermediates, including thujaplicatin, 5-O-methylthujaplicatin, and 4,5-O,O-dimethylthujaplicatin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Yatein can be synthesized through a series of regioselective methylation steps. The biosynthesis of this compound from matairesinol involves two key intermediates: thujaplicatin and 5-O-methylthujaplicatin. These steps are catalyzed by plant O-methyltransferases .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, particularly from the leaves of Calocedrus formosana Florin. The extraction process often includes the use of solvents like n-hexane to isolate the active compound .

Analyse Des Réactions Chimiques

Types of Reactions: Yatein undergoes various chemical reactions, including:

Reduction: Reduction reactions involving this compound are less common but can be used to modify its structure for specific applications.

Common Reagents and Conditions:

Substitution: Various methyltransferases are employed for the regioselective methylation of this compound.

Major Products:

Deoxypodophyllotoxin: Formed through the oxidation of this compound.

Podophyllotoxin: A pharmacologically important compound derived from deoxypodophyllotoxin.

Propriétés

IUPAC Name |

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,8-10,15-16H,6-7,11-12H2,1-3H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLDZDDTZKXJLU-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193471 | |

| Record name | Yatein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40456-50-6 | |

| Record name | Yatein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40456-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yatein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040456506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yatein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

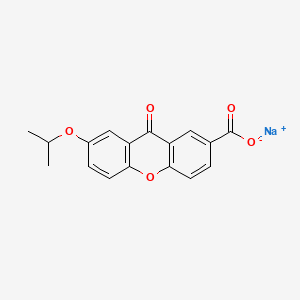

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethoxymethyl-[2-[[(2S)-1-ethoxy-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]sulfanyl-sulfanylidenephosphanium](/img/structure/B1682279.png)

![N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide](/img/structure/B1682291.png)

![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1682294.png)